molecular formula C11H14FNO2S3 B2944667 5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444101-23-8

5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane

Cat. No.: B2944667
CAS No.: 1444101-23-8
M. Wt: 307.42
InChI Key: LAWBGFDJHYFJPU-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methylbenzenesulfonyl chloride” is a substance used for scientific research and development . It’s a mono-constituent substance with the molecular formula C7H6ClFO2S .


Synthesis Analysis

The synthesis of similar compounds involves a substitution reaction . For instance, “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide” is obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

“2-Fluoro-4-methylbenzenesulfonyl chloride” has a boiling point of 257.3±28.0 °C and a density of 1.423±0.06 g/cm3 .

Safety and Hazards

“2-Fluoro-4-methylbenzenesulfonyl chloride” is classified as Skin Corr. 1B, Eye Dam. 1, STOT SE 3, which means it causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

Future Directions

The future directions for research could involve exploring the potential applications of “5-(2-Fluoro-4-methylbenzenesulfonyl)-1,2,5-dithiazepane” in various fields such as medicine, given the wide applications of similar compounds .

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)sulfonyl-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S3/c1-9-2-3-11(10(12)8-9)18(14,15)13-4-6-16-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWBGFDJHYFJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSSCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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